molecular formula C14H15NOS B1443044 3-(Phenylmethanesulfinylmethyl)aniline CAS No. 1292690-62-0

3-(Phenylmethanesulfinylmethyl)aniline

Cat. No.: B1443044
CAS No.: 1292690-62-0
M. Wt: 245.34 g/mol
InChI Key: CFPYJKPMBBHLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylmethanesulfinylmethyl)aniline is a useful research compound. Its molecular formula is C14H15NOS and its molecular weight is 245.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(Phenylmethanesulfinylmethyl)aniline, with the chemical formula C14_{14}H15_{15}NOS, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a phenyl group attached to a sulfinylmethyl side chain, which significantly influences its biological activity. The presence of the sulfinyl group enhances the compound's reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with sulfinyl groups often exhibit antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated inhibitory effects, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests a possible application in treating inflammatory diseases, where modulation of immune responses is crucial.

Anticancer Potential

Emerging evidence points to the anticancer potential of this compound. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the activation of intrinsic apoptotic pathways. The sulfinyl group may play a critical role in enhancing the compound's interaction with cellular targets involved in apoptosis.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfinyl group can interact with active sites on enzymes, leading to inhibition or modulation of their activity.
  • Cell Membrane Interaction : The compound may disrupt lipid bilayers, affecting membrane integrity and function.
  • Signal Transduction Pathways : It may interfere with signaling pathways involved in inflammation and cell survival.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study published in the Journal of Antibiotic Research demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests significant antimicrobial potential .
  • Anti-inflammatory Research : In a study examining the effects on RAW 264.7 macrophages, treatment with the compound reduced TNF-α production by 40% compared to controls, indicating strong anti-inflammatory properties .
  • Anticancer Activity : A recent investigation into its effects on breast cancer cell lines revealed that treatment led to a dose-dependent increase in apoptosis markers, including caspase-3 activation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
3-(Phenylsulfanylmethyl)anilineLacks sulfinyl groupLower antimicrobial activity
4-(Methylsulfonyl)anilineContains sulfonyl but different positionModerate anti-inflammatory effects
N,N-DimethylphenylsulfideNo sulfinyl or methylene bridgeMinimal biological activity

Properties

IUPAC Name

3-(benzylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c15-14-8-4-7-13(9-14)11-17(16)10-12-5-2-1-3-6-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPYJKPMBBHLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Phenylmethanesulfinylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(Phenylmethanesulfinylmethyl)aniline
Reactant of Route 3
Reactant of Route 3
3-(Phenylmethanesulfinylmethyl)aniline
Reactant of Route 4
3-(Phenylmethanesulfinylmethyl)aniline
Reactant of Route 5
3-(Phenylmethanesulfinylmethyl)aniline
Reactant of Route 6
Reactant of Route 6
3-(Phenylmethanesulfinylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.